molecular formula C10H8ClNS B13875411 2-(3-Chlorophenyl)-5-methyl-1,3-thiazole

2-(3-Chlorophenyl)-5-methyl-1,3-thiazole

Cat. No.: B13875411
M. Wt: 209.70 g/mol
InChI Key: AWKSERSOCKSBNM-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5-methyl-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a 3-chlorophenyl group and a methyl group. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-5-methyl-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized using an acid catalyst to yield the thiazole derivative .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-5-methyl-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chlorophenyl)-5-methyl-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-5-methyl-1,3-thiazole involves its interaction with specific molecular targets. For instance, it has been shown to interact with neuronal voltage-sensitive sodium and L-type calcium channels, which may contribute to its anticonvulsant and analgesic effects . The compound may also inhibit certain enzymes or receptors, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chlorophenyl)-5-methyl-1,3-thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a methyl group on the thiazole ring differentiates it from other thiazole derivatives and contributes to its specific interactions with molecular targets .

Properties

Molecular Formula

C10H8ClNS

Molecular Weight

209.70 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-methyl-1,3-thiazole

InChI

InChI=1S/C10H8ClNS/c1-7-6-12-10(13-7)8-3-2-4-9(11)5-8/h2-6H,1H3

InChI Key

AWKSERSOCKSBNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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